molecular formula C11H19N3O B2384824 N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine CAS No. 2034457-22-0

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine

Cat. No.: B2384824
CAS No.: 2034457-22-0
M. Wt: 209.293
InChI Key: DDGKNJPUGIESQL-UHFFFAOYSA-N
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Description

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine is a compound that features a cyclohexanamine backbone with a 1,2,4-oxadiazole ring and a methyl group attached. The presence of the 1,2,4-oxadiazole ring, a five-membered heterocyclic scaffold containing nitrogen and oxygen atoms, makes this compound particularly interesting due to its potential biological and chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine typically involves the formation of the 1,2,4-oxadiazole ring followed by its attachment to the cyclohexanamine backbone. One common method involves the reaction of amidoximes with carboxylic acids or their derivatives under basic conditions . For instance, amidoximes can react with acyl chlorides or esters in the presence of a base like sodium hydroxide to form the oxadiazole ring .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxadiazole derivatives with additional oxygen-containing functional groups, while reduction may produce amine derivatives .

Scientific Research Applications

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine involves its interaction with specific molecular targets and pathways. The oxadiazole ring can interact with enzymes and receptors, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or antiviral activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine is unique due to the specific combination of the oxadiazole ring and the cyclohexanamine backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

N-methyl-N-[(5-methyl-1,2,4-oxadiazol-3-yl)methyl]cyclohexanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-9-12-11(13-15-9)8-14(2)10-6-4-3-5-7-10/h10H,3-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DDGKNJPUGIESQL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=NO1)CN(C)C2CCCCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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